molecular formula C11H14NP B15200148 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole

2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole

Cat. No.: B15200148
M. Wt: 191.21 g/mol
InChI Key: DLJTVWCIKWBQDW-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole is a complex organic compound that features both phosphol and pyrrole rings

Preparation Methods

The synthesis of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phosphol ring, followed by the introduction of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.

Chemical Reactions Analysis

2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphol-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole involves its interaction with molecular targets through its phosphol and pyrrole rings. These interactions can modulate various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole can be compared with similar compounds such as:

    2-(3,4-Dimethyl-1H-phosphol-1-yl)-4,5-dimethylphosphorin: This compound has additional methyl groups on the phosphorin ring, which may alter its reactivity and applications.

    3,3-Bis(3,4-dimethyl-1H-phosphol-1-yl)-2-benzofuran-1(3H)-one:

    Lithium, [1-(3,4-dimethyl-1H-phosphol-1-yl)-2,4-cyclopentadien-1-yl]:

Properties

Molecular Formula

C11H14NP

Molecular Weight

191.21 g/mol

IUPAC Name

2-(3,4-dimethylphosphol-1-yl)-1-methylpyrrole

InChI

InChI=1S/C11H14NP/c1-9-7-13(8-10(9)2)11-5-4-6-12(11)3/h4-8H,1-3H3

InChI Key

DLJTVWCIKWBQDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CP(C=C1C)C2=CC=CN2C

Origin of Product

United States

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